molecular formula C19H11ClF3N5O2S2 B12496186 N'-[(4-chlorophenyl)carbonyl]-2-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide

N'-[(4-chlorophenyl)carbonyl]-2-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide

Katalognummer: B12496186
Molekulargewicht: 497.9 g/mol
InChI-Schlüssel: ORCDAGPYAPWNFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Thiophene Ring: This step often involves the use of thiophene-2-carboxylic acid or its derivatives, which can be coupled with the pyrazole ring through various coupling reactions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Final Coupling and Chlorination: The final step involves the coupling of the synthesized intermediate with 4-chlorobenzohydrazide under suitable conditions, followed by chlorination to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: The compound is studied for its potential use in organic semiconductors and light-emitting diodes (OLEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.

Wirkmechanismus

The mechanism of action of 4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE: is compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of 4-CHLORO-N’-{2-[5-(THIOPHEN-2-YL)-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBONYL}BENZOHYDRAZIDE lies in its combination of multiple functional groups, which may confer a unique set of chemical and biological properties. This makes it a versatile compound for various scientific research applications.

Eigenschaften

Molekularformel

C19H11ClF3N5O2S2

Molekulargewicht

497.9 g/mol

IUPAC-Name

N'-(4-chlorobenzoyl)-2-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide

InChI

InChI=1S/C19H11ClF3N5O2S2/c20-11-5-3-10(4-6-11)16(29)25-26-17(30)12-9-32-18(24-12)28-13(14-2-1-7-31-14)8-15(27-28)19(21,22)23/h1-9H,(H,25,29)(H,26,30)

InChI-Schlüssel

ORCDAGPYAPWNFI-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C2=CC(=NN2C3=NC(=CS3)C(=O)NNC(=O)C4=CC=C(C=C4)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.